3-(1H-1,3-benzodiazol-2-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one
Description
3-(1H-1,3-Benzodiazol-2-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one is a coumarin derivative characterized by a benzodiazolyl substituent at position 3, a hexyl chain at position 6, and a hydroxyl group at position 5. The benzodiazolyl moiety introduces aromatic nitrogen atoms, which may enhance intermolecular interactions (e.g., hydrogen bonding or π-stacking).
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-hexyl-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-2-3-4-5-8-14-11-15-12-16(22(26)27-20(15)13-19(14)25)21-23-17-9-6-7-10-18(17)24-21/h6-7,9-13,25H,2-5,8H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWGEJICJCYWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Coumarin Derivatives
Compound A : 3-(1H-1,3-Benzodiazol-2-yl)-6-methoxy-2H-chromen-2-one (CAS 245072-46-2)
- Structural Differences :
- Position 6: Methoxy (-OCH₃) vs. hexyl (-C₆H₁₃).
- Position 7: Lacks the hydroxyl group.
- Implications :
- The methoxy group in Compound A reduces lipophilicity (logP ≈ 2.8) compared to the hexyl chain in the target compound (estimated logP ≈ 5.2), influencing solubility and bioavailability.
- The absence of a 7-hydroxy group may diminish hydrogen-bonding capacity, reducing affinity for targets like enzymes or receptors .
Compound B : 3-(1,3-Benzothiazol-2-yl)-8-((2-ethylpiperidinyl)methyl)-7-hydroxy-2H-chromen-2-one (CAS 308297-55-4)
- Structural Differences :
- Core: Benzothiazole (sulfur-containing) vs. benzodiazolyl (nitrogen-rich).
- Substituents: Piperidinyl-methyl group at position 6.
- Implications: The benzothiazole core may alter electronic properties (e.g., electron-withdrawing effects) compared to benzodiazolyl.
Heterocyclic Analogs Beyond Coumarins
Compound C : 6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
- Structural Differences :
- Core: Benzodithiazine (sulfone-containing) vs. coumarin.
- Functional Groups: Chloro, methyl, and hydrazine-based substituents.
- The hydrazine moiety may enable chelation or coordination with metal ions, a feature absent in the target coumarin .
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